N-{1-[(2,6-DICHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE
Overview
Description
N-{1-[(2,6-DICHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,6-DICHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is typically carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the 2,6-Dichlorophenyl Group: The 2,6-dichlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the pyrazole ring is reacted with 2,6-dichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction, where the pyrazole derivative is reacted with thiophenol in the presence of a base such as sodium hydride.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,6-DICHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF), and ethanol.
Substitution: Sodium hydride, thiophenol, dimethylformamide (DMF), and dichloromethane (DCM).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-[(2,6-DICHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of N-{1-[(2,6-DICHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling and function.
Interacting with DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
N-{1-[(2,6-DICHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE can be compared with other similar compounds, such as:
2-(2,6-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: This compound shares a similar pyrazole core but differs in the substituents attached to the pyrazole ring.
1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehyde: This compound has a similar pyrazole ring but contains a trifluoromethyl group instead of a phenylsulfanyl group.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]-2-phenyl-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3OS/c25-21-12-7-13-22(26)20(21)16-29-15-18(14-27-29)28-24(30)23(17-8-3-1-4-9-17)31-19-10-5-2-6-11-19/h1-15,23H,16H2,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUZUGZCYVTYFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl)SC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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